7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in the structure enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 1,2-diaminobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: Utilized in the synthesis of organic semiconductors and other functional materials
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1H-imidazo[4,5-b]pyridine
- 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine
- 7-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness
7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. This dual halogenation can enhance its potential as a pharmacophore and its versatility in synthetic applications .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-5-chloro-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(8)2-5(9)11-7/h2-3H,1H3 |
InChI Key |
FSGRJMLPFLUPKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Cl)Br |
Origin of Product |
United States |
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